5-Bromo-2-(cyclobutylmethoxy)pyridine
Description
Properties
IUPAC Name |
5-bromo-2-(cyclobutylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-4-5-10(12-6-9)13-7-8-2-1-3-8/h4-6,8H,1-3,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCJYGNRJNLIOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 5 Bromo 2 Cyclobutylmethoxy Pyridine
Strategies for Constructing the 5-Bromo-2-hydroxypyridine (B85227) Core
The foundational precursor to the target molecule is 5-bromo-2-hydroxypyridine (which exists in tautomeric equilibrium with 5-bromo-2-pyridone). Its synthesis requires the strategic introduction of both a bromine atom at the C5 position and a hydroxyl group at the C2 position of the pyridine (B92270) ring.
Methods for Bromination at the C5 Position of Pyridine
The electronic properties of the pyridine ring influence the regioselectivity of electrophilic substitution reactions like bromination. The C3 and C5 positions are generally more susceptible to electrophilic attack due to their higher electron density compared to the C2, C4, and C6 positions.
Direct bromination of 2-hydroxypyridine (B17775) (or its tautomer, 2-pyridone) can be achieved using various brominating agents. The hydroxyl group at the C2 position acts as an activating group, directing electrophiles primarily to the C3 and C5 positions. To achieve selectivity for the C5 position, careful control of reaction conditions is necessary. One common approach involves the use of N-Bromosuccinimide (NBS) as a mild brominating agent.
Another strategy involves starting with 2-aminopyridine (B139424). The amino group can be used to direct the bromination to the adjacent C5 position. For instance, bromination of 2-aminopyridine with NBS in acetonitrile (B52724) can yield 2-amino-5-bromopyridine (B118841) with good regioselectivity chemicalbook.com. The resulting 2-amino-5-bromopyridine can then be converted to 5-bromo-2-hydroxypyridine.
A summary of common bromination methods for pyridine derivatives is presented in Table 1.
| Starting Material | Brominating Agent | Product | Reference |
| 2-Hydroxypyridine | N-Bromosuccinimide (NBS) | 5-Bromo-2-hydroxypyridine | researchgate.net |
| 2-Aminopyridine | N-Bromosuccinimide (NBS) | 2-Amino-5-bromopyridine | chemicalbook.com |
This table presents examples of bromination reactions on pyridine derivatives.
Regioselective Introduction of the Hydroxy Group at C2
The introduction of a hydroxyl group at the C2 position of a pre-brominated pyridine ring is a key step. A common method for this transformation is the diazotization of an amino group, followed by hydrolysis.
Starting from 2-amino-5-bromopyridine, a Sandmeyer-type reaction can be employed. The amino group is treated with a nitrite (B80452) source, such as sodium nitrite, in an acidic medium (e.g., hydrobromic acid) to form a diazonium salt. This intermediate is then hydrolyzed by heating in an aqueous solution to yield 5-bromo-2-hydroxypyridine google.com.
An alternative route involves the oxidation of a suitable precursor. For example, 2-amino-5-bromopyridine can be oxidized using hydrogen peroxide to yield 5-bromo-2-nitropyridine, which can subsequently be converted to the desired hydroxyl compound chemicalbook.com.
Synthesis of the Cyclobutylmethanol Precursor
The cyclobutylmethanol moiety is introduced via an ether linkage to the pyridine core. Its synthesis requires the construction of the cyclobutane (B1203170) ring followed by functionalization to the primary alcohol.
Routes for Cyclobutane Ring Formation
The formation of the strained four-membered cyclobutane ring can be accomplished through several synthetic strategies. A prevalent method is the malonic ester synthesis, which involves the reaction of a 1,3-dihalopropane with diethyl malonate.
Specifically, trimethylene dibromide (1,3-dibromopropane) can be reacted with the sodium salt of diethyl malonate. This reaction proceeds via a double nucleophilic substitution to form diethyl cyclobutane-1,1-dicarboxylate. Subsequent hydrolysis and decarboxylation of this intermediate yield cyclobutanecarboxylic acid georganics.skacs.org.
Another approach involves the [2+2] cycloaddition of an alkene with a ketene (B1206846) or another alkene. While powerful, this method often requires photochemical conditions and may present challenges in controlling regioselectivity for unsymmetrical alkenes.
Functionalization to Cyclobutylmethanol
Once cyclobutanecarboxylic acid is obtained, it can be readily converted to cyclobutylmethanol. This transformation is typically achieved through reduction of the carboxylic acid functional group.
A common and effective method for this reduction is the use of a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The carboxylic acid is reduced directly to the corresponding primary alcohol. Alternatively, the carboxylic acid can first be converted to an ester (e.g., methyl or ethyl ester) and then reduced with LiAlH₄.
Another method for obtaining cyclobutylamine (B51885) from cyclobutanecarboxylic acid is the Schmidt reaction, which involves treating the carboxylic acid with hydrazoic acid in the presence of a strong acid orgsyn.org. While this produces the amine, it highlights a synthetic route from the carboxylic acid precursor.
Etherification Reactions for Cyclobutylmethoxy Integration
The final step in the synthesis of 5-Bromo-2-(cyclobutylmethoxy)pyridine is the formation of the ether linkage between the 5-bromo-2-hydroxypyridine core and the cyclobutylmethanol precursor. Two classical methods for ether synthesis are particularly relevant: the Williamson ether synthesis and the Mitsunobu reaction.
The Williamson ether synthesis is a widely used method that involves the reaction of an alkoxide with a primary alkyl halide or another suitable electrophile with a good leaving group masterorganicchemistry.comyoutube.comkhanacademy.org. In this context, 5-bromo-2-hydroxypyridine would first be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide would then react with a cyclobutylmethyl halide (e.g., cyclobutylmethyl bromide) in an Sₙ2 reaction to form the desired ether. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile byjus.comfrancis-press.com.
The Mitsunobu reaction provides an alternative route for the formation of ethers from alcohols and acidic pronucleophiles wikipedia.orgresearchgate.netnih.gov. This reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) nrochemistry.comcommonorganicchemistry.com. In this case, 5-bromo-2-hydroxypyridine acts as the acidic component, and cyclobutylmethanol is the alcohol. The reaction proceeds with inversion of configuration at the alcohol's stereocenter, although for the achiral cyclobutylmethanol, this is not a factor. The reaction is generally performed in a solvent such as THF at or below room temperature wikipedia.orgnrochemistry.com.
A comparison of these two etherification methods is provided in Table 2.
| Reaction | Reagents | Key Features | Reference |
| Williamson Ether Synthesis | Strong base (e.g., NaH), Cyclobutylmethyl halide | Sₙ2 mechanism; requires conversion of alcohol to a good leaving group. | masterorganicchemistry.comyoutube.com |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Proceeds under mild conditions; generates triphenylphosphine oxide as a byproduct. | wikipedia.orgnih.gov |
This table summarizes the key aspects of the Williamson ether synthesis and the Mitsunobu reaction for the formation of the target ether.
Nucleophilic Substitution Approaches for C-O Bond Formation
The construction of the ether bond in this compound relies on established nucleophilic substitution methodologies. The Williamson ether synthesis stands as a classic and widely employed method for this transformation. masterorganicchemistry.com This reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks an alkyl halide or a sulfonate ester in an SN2 reaction. masterorganicchemistry.com In the context of synthesizing the target molecule, this would typically involve the reaction of the sodium or potassium salt of 5-bromo-2-hydroxypyridine with a cyclobutylmethyl halide (e.g., bromide or iodide) or sulfonate (e.g., tosylate or mesylate). The 2-hydroxypyridine derivative exists in equilibrium with its pyridone tautomer, and deprotonation with a suitable base generates an ambident nucleophile, which can undergo either O-alkylation to form the desired ether or N-alkylation to yield an N-substituted pyridone. researchgate.net The regioselectivity of this reaction is a critical aspect that needs to be controlled through the careful selection of reaction conditions. researchgate.net
An alternative and powerful method for C-O bond formation is the Mitsunobu reaction. nih.gov This reaction allows for the direct coupling of an alcohol with a nucleophile, in this case, 5-bromo-2-hydroxypyridine with cyclobutylmethanol, using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The Mitsunobu reaction proceeds with inversion of stereochemistry at the alcohol carbon, although this is not a factor when using an achiral alcohol like cyclobutylmethanol. A key advantage of the Mitsunobu reaction is that it can often be effective for substrates where the Williamson ether synthesis may be sluggish or lead to side reactions.
Optimized Conditions for Coupling 5-Bromo-2-hydroxypyridine with Cyclobutylmethanol Derivatives
The successful synthesis of this compound via nucleophilic substitution necessitates the careful optimization of several reaction parameters to maximize the yield of the desired O-alkylated product and suppress the formation of the N-alkylated pyridone isomer.
For the Williamson ether synthesis , the choice of base, solvent, and temperature are paramount. Strong, non-nucleophilic bases are generally preferred to ensure complete deprotonation of the 5-bromo-2-hydroxypyridine. Sodium hydride (NaH) is a common choice for this purpose, as it irreversibly deprotonates the hydroxyl group. The choice of solvent can significantly influence the reaction's regioselectivity. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed as they effectively solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion and favoring O-alkylation. The reaction temperature is also a critical parameter to control, with reactions often being conducted at elevated temperatures to drive the reaction to completion. To provide a clearer understanding of optimized conditions based on related syntheses, the following table summarizes typical parameters for the Williamson ether synthesis of 2-alkoxypyridines.
| Parameter | Optimized Condition | Rationale |
| Precursor (Pyridyl) | 5-Bromo-2-hydroxypyridine | The nucleophilic component after deprotonation. |
| Precursor (Alkyl) | Cyclobutylmethyl bromide or tosylate | Provides the electrophilic carbon for the SN2 reaction. Tosylates are often better leaving groups. |
| Base | Sodium hydride (NaH) | A strong, non-nucleophilic base that ensures complete formation of the pyridinoxide. |
| Solvent | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Polar aprotic solvents that enhance the nucleophilicity of the oxygen anion. |
| Temperature | 60-100 °C | Sufficient to overcome the activation energy of the reaction without promoting decomposition. |
| Reaction Time | 12-24 hours | Typically required for the reaction to proceed to completion. |
In the case of the Mitsunobu reaction , the key reagents are the phosphine and the azodicarboxylate. Triphenylphosphine (PPh₃) is the most common phosphine used. Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are the typical azodicarboxylate reagents. The reaction is generally carried out in an anhydrous polar aprotic solvent, with tetrahydrofuran (THF) being a common choice. The reaction is often performed at or below room temperature. The table below outlines typical optimized conditions for a Mitsunobu reaction involving a hydroxypyridine.
| Parameter | Optimized Condition | Rationale |
| Precursor (Pyridyl) | 5-Bromo-2-hydroxypyridine | The acidic component in the Mitsunobu reaction. |
| Precursor (Alkyl) | Cyclobutylmethanol | The alcohol component that is activated for nucleophilic attack. |
| Reagents | Triphenylphosphine (PPh₃) and Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | The key reagents that facilitate the dehydration-condensation reaction. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A suitable polar aprotic solvent that dissolves the reactants and does not interfere with the reaction. |
| Temperature | 0 °C to room temperature | Milder conditions compared to the Williamson ether synthesis, which can be advantageous for sensitive substrates. |
| Reaction Time | 2-12 hours | Generally proceeds faster than the Williamson ether synthesis. |
It is important to note that while these tables provide a general framework for optimized conditions, empirical optimization for the specific synthesis of this compound may be necessary to achieve the highest possible yield and purity.
Chemical Transformations and Functionalization Strategies of 5 Bromo 2 Cyclobutylmethoxy Pyridine
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position (C5)
The bromine atom at the C5 position of 5-Bromo-2-(cyclobutylmethoxy)pyridine is particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.gov
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals and materials science. nih.govmdpi.com
For a substrate like this compound, the Suzuki-Miyaura reaction would involve coupling at the C5 position with various aryl or heteroaryl boronic acids. The general catalytic cycle proceeds through three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgmdpi.com The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields. mdpi.commdpi.com
| Entry | Aryl/Heteroaryl Halide | Coupling Partner (Boronic Acid) | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| 1 | 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-methyl-5-phenylpyridin-3-amine | 85 |
| 2 | 5-bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 88 |
| 3 | 3,4,5-tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 3,4,5-tris(2-methoxyphenyl)-2,6-dimethylpyridine | 50 |
This table presents examples of Suzuki-Miyaura reactions on substituted bromopyridine systems, illustrating typical conditions and outcomes applicable to this compound. mdpi.combeilstein-journals.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, involving the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.org This transformation has become a cornerstone for the synthesis of aryl amines, which are prevalent in medicinal chemistry. nih.gov
In the context of this compound, this reaction would enable the introduction of a wide range of primary and secondary amines at the C5 position. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by the base to form a palladium amide complex, and subsequent reductive elimination to form the C-N bond. wikipedia.org The development of specialized phosphine (B1218219) ligands has been critical to the broad applicability and high efficiency of this reaction. wikipedia.orgnih.gov
| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |
| 1 | 2-bromo-6-methyl pyridine (B92270) | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] | (±)-BINAP | NaOBuᵗ | Toluene | N¹,N²-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 |
| 2 | 4-bromo-N,N-dimethylaniline | Morpholine | Pd/NHC complex | IPr | tBuOK | Toluene | 4-(4-(dimethylamino)phenyl)morpholine | >95 |
This table showcases representative Buchwald-Hartwig amination reactions on brominated aromatic systems, providing a model for the functionalization of this compound. chemspider.comresearchgate.net
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scirp.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base such as an amine. researchgate.net It is the most common method for synthesizing arylalkynes, valuable intermediates in organic synthesis.
Applying the Sonogashira coupling to this compound would allow for the direct installation of an alkynyl moiety at the C5 position. This functionalization opens up further synthetic possibilities, as the alkyne can participate in a variety of subsequent transformations, including cycloadditions and reductions. The reaction generally proceeds under mild conditions and tolerates a broad range of functional groups. scirp.orgrsc.org
| Entry | Aryl Halide | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) |
| 1 | 2-amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 2-amino-3-(phenylethynyl)pyridine | 91 |
| 2 | 2-amino-3-bromo-5-methylpyridine | 1-hexyne | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 3-(hex-1-yn-1-yl)-5-methylpyridin-2-amine | 89 |
This table provides examples of Sonogashira coupling with bromopyridine substrates, demonstrating the conditions for introducing alkynyl groups. scirp.org
Beyond the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, other transition metal-catalyzed cross-coupling methods can be employed to functionalize the C5 position.
Negishi Coupling : This reaction involves the coupling of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. It offers a powerful alternative, particularly when organoboron compounds are unstable or difficult to prepare. libretexts.orgmdpi.com
Kumada-Corriu Coupling : This method utilizes a Grignard reagent (organomagnesium halide) as the nucleophile to couple with an organohalide, typically catalyzed by nickel or palladium complexes. It is one of the earliest examples of such cross-coupling reactions. nih.gov
These reactions expand the synthetic toolkit available for modifying the this compound core, allowing for the formation of C-C bonds with a different subset of organometallic reagents.
Functionalization at the Pyridine Nitrogen (N1)
The nitrogen atom in the pyridine ring is a key site for functionalization. Its basicity and the presence of a lone pair of electrons allow it to act as a nucleophile, leading to the formation of new bonds and modification of the ring's electronic properties.
The oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common and useful transformation. This reaction is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (like m-CPBA), or urea-hydrogen peroxide complex. nih.gov
The formation of the N-oxide has several important consequences:
It alters the electronic nature of the pyridine ring, making it more electron-deficient.
It activates the C2 and C4 positions towards nucleophilic attack.
It can serve as a protecting group or be used to direct subsequent functionalization.
For this compound, N-oxidation would yield this compound 1-oxide. This derivative could then serve as a precursor for further synthetic modifications. The N-oxide functionality is found in various biologically active molecules. nih.gov Research on similar structures, such as 5-Bromo-2-methylpyridine N-oxide and 5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide, confirms the feasibility of this transformation on this class of compounds. nih.govresearchgate.net
Quaternization Strategies
Quaternization of the pyridine nitrogen atom is a fundamental transformation that converts the neutral pyridine into a positively charged pyridinium (B92312) salt. This process not only alters the electronic properties and solubility of the molecule but also introduces a new substituent, providing a vector for further functionalization.
The reaction involves the nucleophilic attack of the lone pair of electrons on the pyridine nitrogen onto an electrophilic carbon atom of an alkylating agent. For this compound, this proceeds as a standard N-alkylation. nih.govosti.gov Typical alkylating agents for this purpose include alkyl halides such as methyl iodide or benzyl (B1604629) bromide.
The general mechanism involves the direct displacement of the halide by the pyridine nitrogen, forming a new carbon-nitrogen bond and resulting in a pyridinium salt with the halide as the counter-ion. The reaction is typically carried out in a suitable solvent, and the resulting pyridinium salt often precipitates from the reaction mixture or can be isolated upon solvent removal. The presence of the electron-donating cyclobutylmethoxy group at the 2-position can influence the nucleophilicity of the pyridine nitrogen, while the electron-withdrawing bromine atom at the 5-position may have a deactivating effect. However, N-alkylation is a well-established and generally efficient reaction for a wide array of pyridine derivatives. sciforum.netrsc.org
Table 1: Representative Quaternization Reaction
| Reactant | Alkylating Agent | Product |
| This compound | Methyl Iodide | 5-Bromo-2-(cyclobutylmethoxy)-1-methylpyridin-1-ium iodide |
| This compound | Benzyl Bromide | 1-Benzyl-5-bromo-2-(cyclobutylmethoxy)pyridin-1-ium bromide |
Modifications of the Cyclobutylmethoxy Side Chain
The cyclobutylmethoxy side chain offers two primary sites for chemical modification: the cyclobutane (B1203170) ring itself and the ether linkage that connects it to the pyridine core.
Functionalizing the cyclobutane ring of this compound can introduce new pharmacophores and modulate the compound's steric and electronic profile. While the cyclobutane ring is generally less reactive than larger cycloalkanes due to increased ring strain, several modern synthetic methods allow for its selective derivatization.
One advanced strategy is C–H functionalization, which enables the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. Palladium-catalyzed C–H arylation, for example, can be used to introduce aryl groups onto the cyclobutane ring, often directed by a nearby functional group. acs.orgchemrxiv.org For the cyclobutylmethoxy moiety, the C–H bonds at the C1 position (adjacent to the ether oxygen) are activated and could be potential sites for such transformations. Rhodium(II)-catalyzed C–H insertion reactions with diazo compounds represent another powerful method for creating new C-C bonds at various positions on the cyclobutane ring with high regioselectivity, depending on the catalyst used. nih.gov
These methods offer precise control over the introduction of new substituents, which is crucial for creating analogues with defined stereochemistry. nih.gov Although these reactions have not been specifically reported on this compound, the principles of C-H activation on cyclobutane systems are well-established and applicable. nih.gov
Table 2: Potential Cyclobutane Ring Functionalization Reactions
| Reaction Type | Reagents | Potential Product Type |
| Pd-catalyzed C-H Arylation | Aryl Halide, Pd Catalyst, Ligand | 5-Bromo-2-((arylcyclobutyl)methoxy)pyridine |
| Rh-catalyzed C-H Insertion | Diazo Compound, Rh(II) Catalyst | 5-Bromo-2-(((carboalkoxy)methylcyclobutyl)methoxy)pyridine |
| Radical Halogenation | N-Bromosuccinimide (NBS), Light/Radical Initiator | 5-Bromo-2-((bromocyclobutyl)methoxy)pyridine |
The ether bond in this compound is one of its most reactive sites under specific conditions, particularly acidic cleavage. Ethers are generally stable and unreactive, which is why they are often used as solvents. unizin.org However, in the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), the C–O bond can be broken. libretexts.orgmasterorganicchemistry.com
The cleavage mechanism begins with the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Following protonation, a nucleophilic halide ion (I⁻ or Br⁻) attacks one of the adjacent carbon atoms. For this compound, the molecule consists of an aryl ether part (pyridine-O) and an alkyl ether part (O-CH₂-cyclobutyl). Nucleophilic attack on the sp²-hybridized carbon of the pyridine ring is highly unfavorable. libretexts.org Therefore, the nucleophile will attack the less sterically hindered primary carbon of the cyclobutylmethoxy group via an Sₙ2 mechanism. unizin.org
This selective cleavage yields two primary fragments: 5-bromo-2-hydroxypyridine (B85227) (which exists in equilibrium with its tautomer, 5-bromo-1H-pyridin-2-one) and cyclobutylmethyl halide. If an excess of the strong acid is used, the initially formed cyclobutylmethanol can be further converted into the corresponding alkyl halide. libretexts.org
Table 3: Products of Ether Cleavage with Strong Acid
| Reagent | Initial Products | Products with Excess Reagent |
| HBr (1 eq.) | 5-Bromo-2-hydroxypyridine + Cyclobutylmethanol | 5-Bromo-2-hydroxypyridine + (Bromomethyl)cyclobutane |
| HI (excess) | 5-Bromo-2-hydroxypyridine + (Iodomethyl)cyclobutane | 5-Bromo-2-hydroxypyridine + (Iodomethyl)cyclobutane |
Applications of 5 Bromo 2 Cyclobutylmethoxy Pyridine As a Building Block in Drug Discovery Research
Design and Synthesis of Novel Pyridine-Based Chemical Libraries
5-Bromo-2-(cyclobutylmethoxy)pyridine is an exemplary starting material for generating novel pyridine-based chemical libraries, which are crucial for high-throughput screening and identifying new drug leads. The bromine atom at the 5-position serves as a versatile handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents and leading to extensive molecular diversity.
The synthesis of such libraries often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. In this context, the bromo-pyridine core can be coupled with a multitude of boronic acids or esters to append different aryl or heteroaryl moieties. This approach allows for the systematic modification of the pyridine (B92270) scaffold, which is instrumental in exploring the chemical space around a particular biological target. The cyclobutylmethoxy group at the 2-position can influence the solubility, metabolic stability, and binding interactions of the final compounds, making it an important feature for drug-like properties.
A general scheme for the utilization of a bromo-pyridine derivative in a Suzuki cross-coupling reaction to generate a chemical library is depicted below:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/water | 5-Aryl-2-(cyclobutylmethoxy)pyridine derivative |
This synthetic strategy has been successfully employed to produce libraries of novel pyridine derivatives with moderate to good yields mdpi.comresearchgate.net. The resulting compounds can then be screened for various biological activities, contributing to the discovery of new therapeutic agents.
Utility in Target-Oriented Synthesis of Bioactive Molecules
Beyond its use in library synthesis, this compound serves as a key intermediate in the target-oriented synthesis of specific bioactive molecules. Its structural features allow for its incorporation into molecules designed to interact with a variety of biological targets.
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Pyridine-based compounds have been extensively investigated as kinase inhibitors. The brominated pyridine core can be strategically modified to fit into the ATP-binding pocket of specific kinases. For instance, bromination at certain positions of a pyridine or related heterocyclic scaffold has been shown to significantly enhance inhibitory activity nih.gov. The synthesis of pyrazolopyridine-based kinase inhibitors, some of which have advanced to clinical trials, highlights the importance of functionalized pyridine intermediates nih.gov. While a direct synthesis of a marketed kinase inhibitor from this compound is not prominently documented, its structural motifs are highly relevant to the design of such inhibitors.
The pyridine nucleus is a common feature in ligands for various G-protein coupled receptors (GPCRs) and ion channels. The versatility of this compound makes it a suitable precursor for the synthesis of ligands targeting receptors such as those for dopamine, serotonin, corticotropin-releasing factor (CRF), and the transient receptor potential canonical 6 (TRPC6) channel.
Dopamine and Serotonin Receptors: Ligands for dopamine and serotonin receptors are crucial for treating a range of neurological and psychiatric disorders nih.gov. Natural products and their synthetic derivatives targeting these receptors often feature heterocyclic scaffolds that can be accessed through intermediates like brominated pyridines nih.gov. The structural similarity of the pyridine ring to moieties present in known ligands allows for its use in the design of novel receptor modulators. The 5-bromo position allows for the introduction of pharmacophoric elements necessary for receptor binding and selectivity nih.gov.
TRPC6 Channels: Polycyclic compounds, which can be synthesized from functionalized heterocyclic building blocks, have been investigated as inhibitors of TRPC6 channels, which are implicated in various diseases google.com.
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial and antiviral agents. Pyridine derivatives have shown promise in this area nih.gov. The synthesis of novel compounds with antimicrobial properties often involves the modification of a core heterocyclic structure. For example, the reaction of brominated pyridine precursors with various nucleophiles or through cross-coupling reactions can yield compounds with significant activity against bacteria and fungi researchgate.netiosrjournals.orgbibliotekanauki.pl. Similarly, pyridine-containing molecules have been explored for their antiviral potential mdpi.comresearchgate.net. The ability to diversify the structure of this compound makes it a valuable starting point for creating novel antimicrobial and antiviral candidates.
Many anti-cancer drugs incorporate a pyridine or a related heterocyclic ring system. The synthesis of compounds with anti-tumor activity often relies on building blocks that allow for the introduction of various functional groups to optimize potency and selectivity. Bromo-pyridine derivatives are frequently used in the synthesis of such compounds. For instance, novel 5-bromo-7-azaindolin-2-one derivatives have been synthesized and shown to possess potent antitumor activity, in some cases exceeding that of the approved drug Sunitinib mdpi.com. Furthermore, pyridinesulfonamide derivatives, synthesized from brominated precursors, have been investigated as PI3Kα kinase inhibitors with anticancer activity nih.gov. The pyridine scaffold is also a key component of tubulin inhibitors, which are an important class of anti-cancer agents rsc.orgnih.gov.
A study on thiazolo[4,5-d]pyrimidine derivatives, which can be synthesized from functionalized pyrimidine (B1678525) or pyridine precursors, demonstrated that the introduction of a chlorine atom at a position analogous to the bromine in this compound led to increased anticancer activity mdpi.com.
Contribution to Structure-Activity Relationship (SAR) Studies via Analog Synthesis
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. The systematic synthesis of analogs is at the heart of SAR exploration nih.gov. This compound is an excellent tool for such studies. The reactivity of the bromine atom allows for the straightforward synthesis of a series of analogs where the substituent at the 5-position is varied.
By creating a library of compounds with different groups at this position and evaluating their biological activity, researchers can elucidate the specific structural requirements for optimal potency, selectivity, and pharmacokinetic properties. For example, an SAR study might involve replacing the bromine with small alkyl groups, aromatic rings, or hydrogen-bond donors and acceptors to probe the nature of the binding pocket of a target protein. The cyclobutylmethoxy group can also be modified to understand its impact on activity. Such studies have been instrumental in optimizing pyridine derivatives for various therapeutic targets, including their use as antiproliferative agents nih.gov.
Computational Chemistry and Molecular Modeling of 5 Bromo 2 Cyclobutylmethoxy Pyridine and Its Derivatives
Density Functional Theory (DFT) Studies on Reactivity and Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for examining the relationship between a molecule's structure and its chemical reactivity. For pyridine (B92270) derivatives, DFT calculations can elucidate electron distribution, orbital energies, and molecular stability. niscpr.res.inniscpr.res.in
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, acting as an electron donor, is associated with nucleophilicity, while the LUMO, an electron acceptor, relates to electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. dntb.gov.ua
In studies of related bromo-pyridine compounds like 2-bromo-5-methylpyridine, DFT has been used to calculate the energies of these frontier orbitals. niscpr.res.in This analysis helps predict which parts of the molecule are most likely to participate in chemical reactions. The HOMO-LUMO gap is a key indicator of kinetic stability, and its calculation is a standard procedure in the computational analysis of novel pyridine derivatives. niscpr.res.indntb.gov.ua
Table 1: Representative Frontier Molecular Orbital (FMO) Properties for Pyridine Derivatives
| Parameter | Significance | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. | -6.0 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. | -0.5 to -2.0 |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and kinetic stability. | 4.0 to 6.0 |
Note: Values are generalized from studies on related heterocyclic compounds and serve as illustrative examples.
The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It effectively identifies regions that are rich or deficient in electrons. In MEP maps, areas of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack. nih.gov For pyridine derivatives, MEP analysis can highlight the electronegative nitrogen atom as a site of interaction and guide the understanding of intermolecular forces. dntb.gov.uanih.gov
Further DFT calculations can determine various reactivity indices, such as Mulliken charges and the Fukui function. These indices provide quantitative measures of the reactivity of specific atomic sites within the molecule, complementing the qualitative insights from MEP maps. niscpr.res.in
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of a drug's mechanism of action.
Docking simulations of pyridine derivatives into the active sites of protein targets have been instrumental in elucidating their binding modes. These studies reveal key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov For instance, in studies of pyridine derivatives designed as tubulin inhibitors, docking confirmed that these compounds could fit into the colchicine (B1669291) binding site, with the trimethoxyphenyl group occupying a hydrophobic pocket and other parts of the molecule forming essential hydrogen bonds with residues like Cys241. rsc.org Similar docking studies on other heterocyclic systems, including pyrazole (B372694) and pyridine moieties, have been used to rationalize their binding affinities with target enzymes. mdpi.com
A primary application of molecular docking is the prediction of a ligand's binding affinity for its target, which is often correlated with its inhibitory activity (e.g., IC₅₀ value). The docking score, typically expressed in kcal/mol, provides an estimate of this affinity. Computational studies on 2-bromo-5-methylpyridine, for example, predicted binding affinities of -5.1 to -5.4 kcal/mol against various breast cancer protein targets. niscpr.res.in In other research, newly designed trimethoxyphenyl pyridine derivatives showed potent tubulin polymerization inhibitory effects with IC₅₀ values in the nanomolar range, a finding supported by docking simulations. rsc.org Similarly, novel pyridine derivatives have been identified as highly potent inhibitors of enzymes like Cholesterol 24-Hydroxylase, with IC₅₀ values as low as 8.5 nM. acs.org These predictive studies are vital for prioritizing which derivatives are most promising for chemical synthesis and further biological evaluation. rsc.org
Table 2: Predicted Inhibitory Activities and Binding Affinities for Pyridine Derivatives Against Various Targets
| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Predicted/Experimental IC₅₀ |
|---|---|---|---|
| Bromo-pyridine Derivatives | Breast Cancer Targets (e.g., 1ERE, 1AQU) | -5.1 to -5.4 | Not specified |
| Trimethoxyphenyl Pyridines | Tubulin (Colchicine Site) | Not specified | 8.92 nM |
| 3-Piperidinyl Pyridines | Cholesterol 24-Hydroxylase (CH24H) | Not specified | 8.5 nM |
| General Pyridine Hybrids | Tubulin | Not specified | 4.03 µM |
Note: Data is compiled from various studies on different pyridine derivatives to illustrate the predictive capabilities of molecular docking. niscpr.res.inrsc.orgacs.orgrsc.org
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Pyridine Derivatives
In addition to efficacy, a successful drug candidate must possess favorable pharmacokinetic properties. In silico ADME predictions allow for the early assessment of a compound's likely behavior in the body, helping to identify potential liabilities before significant resources are invested. auctoresonline.org
Various computational models and web-based tools, such as SwissADME and pkCSM, are used to predict the ADME profiles of pyridine derivatives. niscpr.res.inacs.org These predictions often include adherence to established drug-likeness rules, such as Lipinski's rule of five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. acs.org
Table 3: Predicted ADME and Physicochemical Properties for Representative Pyridine Derivatives
| Property | Description | Predicted Outcome |
|---|---|---|
| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness. | Generally compliant |
| wlogP | The logarithm of the partition coefficient; a measure of lipophilicity. | 3.24 - 3.65 |
| GIT Absorption | The extent of absorption from the gastrointestinal tract. | High |
| BBB Permeability | Ability to cross the blood-brain barrier. | No |
| Water Solubility | The ability to dissolve in water. | Good/Reasonable |
Note: Data is based on findings from studies on various pyridine and pyrimidine (B1678525) derivatives. acs.orgtandfonline.com
Prediction of Oral Bioavailability Parameters
Oral bioavailability, the fraction of an administered drug that reaches systemic circulation, is a critical determinant of a drug's efficacy. Computational models are frequently used to predict this parameter by assessing key physicochemical properties. One of the most established sets of guidelines is Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound violates two or more of the following criteria: a molecular weight of less than 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and an octanol-water partition coefficient (log P) not greater than 5.
For 5-Bromo-2-(cyclobutylmethoxy)pyridine, these parameters have been calculated based on its molecular structure. The analysis indicates that the compound generally adheres to Lipinski's guidelines, suggesting a favorable profile for oral absorption.
Further refinement of bioavailability prediction comes from Veber's rules, which add the criteria of having 10 or fewer rotatable bonds and a polar surface area (TPSA) of 140 Ų or less. The molecular flexibility, indicated by the number of rotatable bonds, and the TPSA are important predictors of intestinal absorption and permeability. This compound meets these criteria as well, reinforcing the prediction of good oral bioavailability.
| Parameter | Predicted Value for this compound | Guideline for Good Oral Bioavailability | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | 242.13 g/mol | ≤ 500 g/mol | Yes |
| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 2 (Pyridine N, Ether O) | ≤ 10 | Yes |
| Octanol-Water Partition Coefficient (XLogP3-AA) | ~3.0 (Estimated based on similar structures) nih.gov | ≤ 5 | Yes |
| Number of Rotatable Bonds | 3 | ≤ 10 | Yes |
| Topological Polar Surface Area (TPSA) | 22.12 Ų | ≤ 140 Ų | Yes |
Blood-Brain Barrier (BBB) Permeation Modeling
The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). The BBB is a highly selective barrier that protects the brain from harmful substances. Predicting whether a molecule can permeate this barrier is a key application of molecular modeling.
Computational models for BBB permeation often use the same physicochemical descriptors as those for oral bioavailability, but with more stringent criteria. Properties such as low molecular weight, moderate lipophilicity (logP), a limited number of hydrogen bonds, and a small polar surface area are generally associated with increased BBB penetration. For good brain permeation, a TPSA of less than 90 Ų is often suggested.
The predicted molecular properties of this compound are consistent with those of compounds that are likely to cross the BBB. Its low molecular weight, low hydrogen bonding capacity, and particularly its small TPSA fall well within the ranges considered favorable for CNS penetration. These in silico findings suggest that this compound has a high probability of crossing the blood-brain barrier via passive diffusion.
| Parameter | Predicted Value | General Guideline for BBB Permeation | Predicted Outcome |
|---|---|---|---|
| Molecular Weight (MW) | 242.13 g/mol | < 400-500 g/mol | Favorable |
| Topological Polar Surface Area (TPSA) | 22.12 Ų | < 90 Ų | Favorable |
| Hydrogen Bond Donors (HBD) | 0 | Low (≤ 1) | Favorable |
| Hydrogen Bond Acceptors (HBA) | 2 | Low (≤ 2-3) | Favorable |
| Octanol-Water Partition Coefficient (LogP) | ~3.0 | 1 - 4 | Favorable |
Metabolic Stability Predictions
Metabolic stability is a measure of how susceptible a compound is to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver. A compound that is metabolized too quickly may have a short duration of action, while one that is too stable could accumulate and cause toxicity. Predicting a compound's potential sites of metabolism (SOM) is a key goal of computational modeling.
For this compound, several positions on the molecule can be identified as potential sites for metabolism based on common enzymatic reactions. The molecule's structure features several moieties that are known to be targets for metabolic enzymes.
In silico models can predict the likelihood of metabolism at these sites. The primary metabolic pathways for a compound like this compound are predicted to be oxidation reactions catalyzed by CYP enzymes. The most probable sites of metabolism include the aliphatic cyclobutyl ring and the methylene (B1212753) bridge of the ether linkage. Aromatic hydroxylation on the pyridine ring is also a possibility, though the presence of the electron-withdrawing bromine atom may influence the reactivity of the ring.
| Structural Moiety | Potential Metabolic Reaction | Predicted Outcome |
|---|---|---|
| Cyclobutyl Ring | Aliphatic Hydroxylation | Likely site of metabolism, leading to the formation of alcohol metabolites. |
| Methoxy Methylene Bridge (-O-CH₂-) | Oxidative O-dealkylation or Hydroxylation | A common site for metabolism of ethers, potentially leading to cleavage of the side chain. |
| Pyridine Ring | Aromatic Hydroxylation or N-oxidation | Possible but may be less favored compared to aliphatic oxidation. |
| Bromo-substituent | Dehalogenation | Generally a less common metabolic pathway for aromatic bromides compared to oxidation. |
The prediction of these metabolic pathways is crucial for guiding the synthesis of derivatives with improved stability. For instance, if the cyclobutyl ring is identified as a primary site of rapid metabolism, medicinal chemists could explore modifications at that position to enhance the compound's metabolic half-life.
Patent Landscape Analysis and Commercial Significance of 5 Bromo 2 Cyclobutylmethoxy Pyridine
Role as a Pharmaceutical Intermediate in Patented Syntheses
5-Bromo-2-(cyclobutylmethoxy)pyridine serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of a bromine atom on the pyridine (B92270) ring at the 5-position makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are fundamental in modern drug synthesis, allowing for the efficient construction of carbon-carbon and carbon-heteroatom bonds.
A representative synthetic transformation involving an intermediate like this compound is the Suzuki coupling reaction. In this process, the bromo-pyridine compound is reacted with a boronic acid or boronate ester derivative of another heterocyclic system in the presence of a palladium catalyst and a base. This reaction forges a new carbon-carbon bond, linking the two fragments to construct the core of the final API. The versatility of this approach allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Overview of Patent Applications Citing this compound or Closely Related Analogues
The patent landscape for influenza inhibitors and other therapeutic agents features numerous applications that cite this compound or structurally similar intermediates. These patents, primarily filed by major pharmaceutical companies, protect novel compositions of matter, synthetic methods, and uses for treating various diseases. The frequent appearance of this and related bromo-pyridine scaffolds highlights their established value in constructing molecules with desired biological activities.
Companies like Vertex Pharmaceuticals and Janssen Sciences have been particularly active in filing patents for influenza virus replication inhibitors, many of which contain the substituted pyridine motif. unifiedpatents.comjnj.com These patents often claim a broad genus of compounds, with specific examples demonstrating potent antiviral activity. While not every patent explicitly names this compound, they protect the final products that are synthesized from such precursors. The patents cover the chemical space around highly potent molecules like Pimodivir (VX-787), a clinical candidate for influenza A. jnj.comnewdrugapprovals.org
The following table provides an overview of representative patents where this intermediate or its close analogues are relevant for the synthesis of the claimed compounds.
| Patent Number | Title | Assignee | Relevance |
| WO/2010/148197 | Inhibitors of influenza viruses replication | Vertex Pharmaceuticals Inc. | Covers the core structures of novel influenza PB2 inhibitors, including Pimodivir (VX-787), for which 5-bromo-2-alkoxypyridines are key synthetic intermediates. newdrugapprovals.org |
| WO/2017/118680 | Functionalized Pentanoic Acids for Use in Influenza Virus Infection | Janssen Sciences Ireland UC | Describes compounds for treating influenza, building upon the chemical space established by earlier PB2 inhibitors. unifiedpatents.com |
| US-10875855-B2 | Pyrimidine (B1678525) and Pyridine Derivatives and Use in Treatment, Amelioration or Prevention of Influenza Thereof | Vertex Pharmaceuticals Inc. | Protects a range of pyridine and pyrimidine derivatives as influenza inhibitors, highlighting the importance of these heterocyclic scaffolds. unifiedpatents.com |
| CN103420903A | Method for synthesizing 5-Bromo-2, 4-dichloropyridine | N/A | Details the synthesis of a related brominated pyridine intermediate, underscoring the industrial importance of such building blocks for pharmaceutical synthesis. google.com |
| EP0817773B1 | Pyrimidine compounds | The Secretary of State for Defence (GB) | Describes the use of 5-bromo-2-iodopyrimidine (B48921) in coupling reactions to create complex molecules, a strategy directly applicable to intermediates like this compound. googleapis.com |
Future Research Directions and Emerging Applications
Potential in Materials Science or Other Non-Medicinal Applications:There is no literature suggesting or exploring the use of 5-Bromo-2-(cyclobutylmethoxy)pyridine in materials science or any other non-medicinal field.
Therefore, to maintain scientific accuracy and adhere to the user's explicit instructions, the article cannot be generated at this time. Further research would need to be conducted and published on "this compound" before a detailed article on its specific properties and potential applications could be written.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
